molecular formula C18H20ClN5O B280135 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B280135
M. Wt: 357.8 g/mol
InChI Key: QSZQCNATJYPBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as A-804598, is a selective antagonist of P2X7 receptors. It is a potential therapeutic agent for various diseases, including chronic pain, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide selectively blocks P2X7 receptors, which are involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. By blocking P2X7 receptors, this compound reduces the release of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and pain. It also inhibits the activation of microglia, which play a crucial role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α, and inhibits the activation of microglia. It also reduces the production of reactive oxygen species and prevents neuronal death in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of these receptors without affecting other receptors. It is also stable and easy to synthesize. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and limit its use in in vivo studies. It also has a short half-life, which can limit its effectiveness in chronic diseases.

Future Directions

There are several future directions for the research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide. One direction is to study its potential in treating other diseases, such as cancer and cardiovascular diseases. Another direction is to develop more potent and selective P2X7 receptor antagonists with better pharmacokinetic properties. Furthermore, the role of P2X7 receptors in various physiological and pathological processes needs to be further elucidated to understand the full potential of P2X7 receptor antagonists as therapeutic agents.
Conclusion:
In conclusion, this compound is a selective antagonist of P2X7 receptors with potential therapeutic applications in various diseases. Its mechanism of action involves the reduction of inflammation and neurodegeneration by blocking P2X7 receptors. It has several advantages for lab experiments but also has some limitations. Future research on this compound will likely focus on its potential in treating other diseases and developing more potent and selective P2X7 receptor antagonists.

Synthesis Methods

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-chlorobenzylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, it has shown promising results in reducing chronic pain, inflammation, and neurodegeneration. It has also been studied for its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H20ClN5O/c1-4-23-10-15(9-20-23)18(25)21-17-12(2)22-24(13(17)3)11-14-7-5-6-8-16(14)19/h5-10H,4,11H2,1-3H3,(H,21,25)

InChI Key

QSZQCNATJYPBID-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.